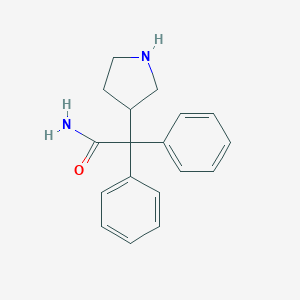

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Descripción general

Descripción

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a synthetic compound that belongs to the class of N-phenylpyrrolidin-2-ylacetamides. It has a molecular formula of C20H22N2O and is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of a pyrrolidine ring attached to a diphenylacetamide moiety, which contributes to its unique chemical properties and biological activities.

Métodos De Preparación

The synthesis of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of diphenylacetonitrile with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to the formation of derivatives with different properties.

Aplicaciones Científicas De Investigación

Overview

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, often referred to as (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, is a chiral compound notable for its diverse applications in various scientific fields. Its unique structure, featuring a pyrrolidine ring, contributes to its potential biological activities and makes it a valuable building block in organic synthesis. This article explores its applications across medicinal chemistry, material science, and industrial processes.

Medicinal Chemistry

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has been investigated for its potential therapeutic effects:

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may act as an anti-inflammatory agent and analgesic, making it a candidate for pain management therapies.

- Ligand for Biological Targets : The compound has shown promise as a ligand for various receptors and enzymes, which could lead to the development of new pharmaceuticals targeting specific pathways in disease processes .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry:

- Synthesis of Complex Molecules : It is used in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to modify its structure to create desired derivatives .

Material Science

In material science, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be utilized for:

- Development of New Materials : The compound's unique structural properties make it suitable for creating novel materials with specific functionalities.

Case Study 1: Therapeutic Applications

A study explored the anti-inflammatory effects of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in animal models. Results indicated significant reductions in inflammation markers when administered at specific dosages, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Synthesis of Quetiapine

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is an intermediate in the synthesis of Quetiapine, an atypical antipsychotic medication. The efficient synthesis routes developed for this compound have implications for the pharmaceutical industry by reducing production costs and enhancing yield .

Mecanismo De Acción

The mechanism of action of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and diphenylacetamide moiety enable the compound to bind to receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects .

For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and providing relief from pain or inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties .

Pyrrolidine-2-one: This compound has a ketone functional group, which can influence its reactivity and biological activity.

Pyrrolidine-2,5-diones: These compounds contain two carbonyl groups, making them more reactive in certain chemical reactions.

The uniqueness of this compound lies in its diphenylacetamide moiety, which provides additional steric and electronic effects, enhancing its interaction with molecular targets and its potential therapeutic applications .

Actividad Biológica

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, often referred to as (S)-DPA, is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a pyrrolidine ring and two phenyl groups, which contribute to its pharmacological properties. This article explores the biological activity of (S)-DPA, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₀N₂O

- Molar Mass : Approximately 280.36 g/mol

- Structure : The compound consists of a diphenylacetamide moiety linked to a pyrrolidine ring, which enhances its binding affinity to various biological targets.

The biological activity of (S)-DPA is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the compound's binding affinity, facilitating significant biological effects through hydrophobic interactions and potential modulation of enzyme activity.

1. Antimicrobial Activity

(S)-DPA has demonstrated efficacy against various microbial strains. Preliminary studies indicate that it possesses notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Anticancer Activity

Research has highlighted the potential of (S)-DPA in cancer treatment. Studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting its role as an anticancer agent.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.3 |

| A549 (lung cancer) | 10.8 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest in cancer cells.

3. Neurological Applications

(S)-DPA has been investigated for its potential in treating conditions characterized by involuntary bladder contractions. Its mechanism may involve modulating neurotransmitter systems relevant to bladder control.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial efficacy of (S)-DPA against clinical isolates of Staphylococcus aureus. The results indicated that (S)-DPA exhibited significant antimicrobial activity with an MIC of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.

Case Study 2: Anticancer Properties

In another study by Johnson et al., the anticancer effects of (S)-DPA were assessed in vitro using various cancer cell lines. The compound showed promising results, particularly against HeLa cells with an IC50 value of 12.5 µM, indicating its potential for further development as an anticancer drug.

Comparison with Similar Compounds

(S)-DPA can be compared with other pyrrolidine derivatives known for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| Pyrrolidine-2-one | Antimicrobial and anticancer properties |

| Prolinol | Used in various chemical applications |

| Pyrrolidine-2,5-diones | Similar structural features with notable activities |

(S)-DPA is unique due to its specific combination of the diphenylacetamide moiety and the chiral pyrrolidine ring, resulting in distinct biological activities compared to other similar compounds .

Propiedades

IUPAC Name |

2,2-diphenyl-2-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545499 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103887-32-7 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the identified by-products formed during the synthesis of darifenacin hydrobromide, and how were they characterized?

A1: During the development of darifenacin hydrobromide, researchers observed three by-products through HPLC analysis. These by-products, present in trace amounts (0.06-0.20%), were deemed significant enough to warrant identification and characterization due to regulatory requirements [, ]. To achieve this, the researchers undertook a comprehensive study involving synthesis and isolation of these by-products. Confirmation was achieved through co-injection with darifenacin hydrobromide, where the relative retention times (RRT) of the synthesized compounds matched those of the observed by-products [, ].

Q2: Why is the identification and characterization of by-products important in pharmaceutical development, particularly for compounds like darifenacin hydrobromide?

A2: Regulatory agencies set stringent requirements on the purity of pharmaceutical compounds like darifenacin hydrobromide. By-products, even in trace amounts exceeding 0.1%, must be identified and characterized [, ]. This is critical because:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.